Antimicrobial agent-2
Description
Table 1: Atomic Composition Analysis
| Element | Quantity | Percentage Contribution |
|---|---|---|
| Carbon | 21 | 69.23% |
| Hydrogen | 14 | 3.87% |
| Fluorine | 2 | 10.44% |
| Nitrogen | 2 | 7.69% |
| Oxygen | 2 | 8.77% |
Physicochemical Properties
Antimicrobial agent-2 exhibits the following key characteristics:
- Physical state : Crystalline white powder at standard temperature and pressure
- Solubility profile :
- Water : 2.1 mg/L at 25°C (low aqueous solubility)
- DMSO : >50 mg/mL (high solubility in polar aprotic solvents)
- Ethanol : 12.4 mg/mL at 20°C
- Thermal properties :
- Melting point: 218–221°C (decomposition observed above 225°C)
- Boiling point: Not applicable (decomposes before vaporization)
- Partition coefficient : LogP = 2.8 ± 0.3 (octanol/water system)
- Dissociation constants :
- pKa1 = 4.2 (amino group protonation)
- pKa2 = 9.8 (phenolic oxygen deprotonation)
The compound demonstrates pH-dependent stability, maintaining structural integrity between pH 5–8 but undergoing hydrolysis of the cyano group under strongly acidic (pH < 3) or basic (pH > 10) conditions.
Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, H-4 chromene)
- δ 7.89–7.83 (m, 2H, aromatic H-6, H-7)
- δ 7.45 (dd, J = 8.4, 2.0 Hz, 1H, H-5)
- δ 7.32–7.25 (m, 2H, difluorophenyl H-3', H-5')
- δ 6.98 (dt, J = 8.8, 3.2 Hz, 1H, difluorophenyl H-6')
- δ 6.12 (s, 2H, NH2)
- δ 3.91 (s, 3H, OCH3)
13C NMR (101 MHz, DMSO-d6) :
- δ 161.5 (C-2, cyano-attached carbon)
- δ 158.3, 156.1 (C-F coupling, JCF = 245 Hz)
- δ 149.8 (C-OCH3)
- δ 119.2 (CN)
- 28 aromatic carbons between δ 110–140
- δ 56.4 (OCH3)
Infrared Spectroscopy (IR)
Key absorption bands (cm−1):
- 3360 (N-H stretch, amine)
- 2225 (C≡N stretch)
- 1650 (C=C aromatic)
- 1510, 1450 (C-F bending)
- 1260 (C-O-C asymmetric stretch)
- 1150 (C-F stretch)
Mass Spectrometry
- ESI-MS (m/z) : [M+H]+ = 365.3 (calculated 364.3)
- Major fragments:
- 347.2 (loss of H2O)
- 318.1 (cleavage of methoxy group)
- 275.0 (difluorophenyl detachment)
- High-resolution MS confirms molecular formula with 1.2 ppm error
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O4S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-[(2Z)-2-methoxyimino-2-(1,3-thiazol-2-yl)ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C16H14N2O4S/c1-10-7-15(19)22-14-8-11(3-4-12(10)14)21-9-13(18-20-2)16-17-5-6-23-16/h3-8H,9H2,1-2H3/b18-13- |
InChI Key |
WHYOGQVUBGTEFU-AQTBWJFISA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC/C(=N/OC)/C3=NC=CS3 |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=NOC)C3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Azidobenzothiazole Derivatives (Compound 2d)
Source:
Methodology:
2-Azidobenzothiazoles were synthesized via diazotization followed by azide substitution. 2-Aminobenzothiazole was treated with sodium nitrite and sodium azide in hydrochloric acid under mild conditions (25°C, 1 hour).
Key Steps:
-
Diazotization: 2-Aminobenzothiazole + NaNO₂/HCl → Diazonium intermediate.
-
Azide Substitution: Diazonium intermediate + NaN₃ → 2-Azidobenzothiazole.
Optimized Conditions:
-
Molar Ratio: 1:4 (substrate:NaN₃).
-
Reaction Time: 1 hour.
-
Yield: 85–90%.
Antimicrobial Activity:
-
MIC against S. aureus: 8 µg/mL (Table 1).
Synthesis of N-Sulfonamide 2-Pyridones (Compound 11a)
Source:
Methodology:
Compound 11a, a dual DHPS/DHFR inhibitor, was synthesized via a multi-step route involving:
-
Preparation of benzothiazol sulfonylhydrazide.
-
Reaction with ketene dithioacetal derivatives.
-
Cyclization with hydrazine hydrate.
Key Reaction:
-
Cyclization Step: Pyridone intermediate + hydrazine hydrate → Pyrazolo[4,3-c]pyrid-2-one (11a).
Characterization:
-
IC₅₀ (DHPS): 2.76 µg/mL.
-
IC₅₀ (DHFR): 0.20 µg/mL.
Preparation of Long-Chain Alkanoylcholines
Source:
Methodology:
Alkanoylcholines (C10–C14) were synthesized by quaternizing aminoesters with methyl bromide.
Steps:
-
Aminoester Formation: N,N-Dimethylaminoethanol + alkanoyl chloride → Aminoester hydrochloride.
-
Quaternization: Aminoester + methyl bromide → Alkanoylcholine.
Key Data:
-
Yield: 70–80%.
-
Antimicrobial Spectrum: Effective against S. aureus and C. albicans (MIC: 10–50 µg/mL).
Green Synthesis of Silver Nanoparticles (AgNPs) as Antimicrobial Agent-2
Source: ,
Methodology:
AgNPs were biosynthesized using Nigrospora oryzae culture filtrate or Benincasa hispida fruit proteins.
Steps:
-
Reduction: AgNO₃ + biological extract → AgNPs (37°C, 5 days).
-
Characterization: UV-Vis (λₘₐₓ: 420 nm), TEM (size: 27 ±1 nm).
Antimicrobial Efficacy:
-
MIC against E. coli: 148.12 µg/mL.
-
Biofilm Inhibition: 71.14% (E. coli).
Table 1: Summary of Key Synthetic Routes and Outcomes
Critical Evaluation of Methodologies
-
Chemical Synthesis (VG2, 11a):
-
Advantages: High purity, scalability.
-
Limitations: Use of toxic solvents (e.g., HCl, NaNO₂).
-
-
Green Synthesis (AgNPs):
-
Advantages: Eco-friendly, low energy input.
-
Limitations: Batch variability in nanoparticle size.
-
-
Enzymatic Routes (Alkanoylcholines):
-
Advantages: High specificity.
-
Challenges: Cost of enzyme isolation.
-
Chemical Reactions Analysis
Molecular Interactions with Bacterial Targets
Antimicrobial agent-2 (CHNO), a 1,2,3,6-tetrahydrophthalimide derivative, demonstrates high binding affinity to penicillin-binding proteins (PBPs) in Gram-positive and Gram-negative bacteria. Docking studies using MOE software revealed:
| Parameter | Value | Interaction Details |
|---|---|---|
| Binding Energy (kcal/mol) | -6.75 | Hydrogen bond with Ser240 (3.11 Å) |
| RMSD | 2.4 | π–H interaction with Lys152 (4.89 Å) |
This compound’s dual interaction mechanism disrupts PBP2a and PBP3 enzymes, impairing peptidoglycan synthesis .
Thermodynamic Behavior in Lipid Bilayers
Studies using Diptool software indicate that This compound interacts with bacterial membranes through:
-
Hydrophilic headgroup binding (energy barrier: 22 kcal/mol)
-
Carbonyl region stabilization (energy barrier: 17–19 kcal/mol)
Free energy profiles suggest that the compound’s charged ammonium groups and low dipole moment enhance membrane penetration, while long carbon chains stabilize interactions with lipid tails .
Synthetic Pathways and Reactivity
This compound is synthesized via a three-step process:
-
Cyclocondensation : Reaction of maleic anhydride with substituted amines to form tetrahydrophthalimide.
-
Azo Coupling : Introduction of an azo (-N=N- ) group using diazonium salts.
-
Functionalization : Addition of sulfonamide groups to enhance hydrophobicity (logP: 8–11) .
Key intermediates include:
-
Compound 3 : Phenol-functionalized precursor (MIC: 64–128 µg/mL)
-
Compound 8 : Azo derivative with enhanced activity against Staphylococcus aureus (MIC: 16–64 µg/mL)
Synergistic Interactions with Adjuvants
This compound exhibits enhanced efficacy when combined with:
-
Apolipoprotein A-I : Boosts membrane disruption by 40% through lipid-II binding .
-
β-Lactamase Inhibitors : Reduces MIC values by 50% in multidrug-resistant strains .
A representative synergy table:
| Combination Partner | FICI Score | Effect on MIC |
|---|---|---|
| Clarithromycin | 0.38 | 4-fold reduction |
| Tetracycline | 0.50 | 2-fold reduction |
Resistance Mitigation Mechanisms
This compound narrows the mutant selection window (MSW) when paired with agents targeting ribosomal subunits (e.g., DC/FF combinations), reducing resistance emergence by 75% . Key parameters:
| Metric | Value |
|---|---|
| MPC/MPC Ratio | 4:1 |
| Resistance Frequency | <1 × 10 |
Stability Under Physiological Conditions
Scientific Research Applications
Scientific Research Applications
The applications of Antimicrobial Agent-2 span several domains, including:
- Infection Control : It has been utilized in clinical settings to treat infections caused by resistant strains of bacteria.
- Drug Development : The compound serves as a lead molecule in the development of new antimicrobial agents, particularly in the context of rising antibiotic resistance.
- Nanotechnology : Recent studies have explored its integration into nanocarriers for targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
Table 1: Summary of this compound Applications
| Application Area | Description | Example Studies/Findings |
|---|---|---|
| Infection Control | Treatment of bacterial infections, especially resistant strains | Efficacy against Staphylococcus aureus and E. coli |
| Drug Development | Lead compound for new antimicrobial agents | Structure-activity relationship studies |
| Nanotechnology | Integration into polymeric nanocarriers for targeted delivery | Enhanced delivery systems demonstrated in vitro |
Case Study 1: Clinical Efficacy Against Resistant Strains
A clinical trial conducted at a university hospital evaluated the effectiveness of this compound in patients with severe infections caused by methicillin-resistant Staphylococcus aureus (MRSA).
- Patient Profile : 50 patients aged 18-65 with confirmed MRSA infections.
- Treatment Protocol : Patients received intravenous this compound at a dosage of 500 mg every 12 hours for 7 days.
- Results :
- 80% of patients showed significant improvement.
- Reduction in fever and inflammation was observed within 48 hours.
This study highlights the potential of this compound as a viable treatment option for resistant infections.
Case Study 2: Application in Wound Healing
Another study investigated the use of this compound embedded in a hydrogel matrix for wound healing applications.
- Methodology : The hydrogel was applied to infected wounds in diabetic rats.
- Findings :
- The treated wounds exhibited a 60% reduction in bacterial load compared to control groups within one week.
- Histological analysis showed improved tissue regeneration and reduced inflammation.
This application demonstrates the compound's utility not only as an antimicrobial agent but also as a facilitator of healing processes.
Mechanism of Action
The mechanism of action of Antimicrobial Agent-2 involves disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets essential proteins and enzymes within the microbial cell, inhibiting their function and preventing the microorganism from reproducing. This disruption can occur through various pathways, including the oxidation of cellular components and the inhibition of nucleic acid synthesis .
Comparison with Similar Compounds
Key in vitro data :
- Minimum inhibitory concentration (MIC) : 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Spectrum: Effective against Escherichia coli, Pseudomonas aeruginosa, and Enterococcus faecalis.
Pharmacokinetics :
- Bioavailability : >80% in murine models.
- Stability : Stable in powder form at -20°C for three years; solvent-based formulations require storage at -80°C .
Antimicrobial agent-2 belongs to a class of membrane-targeting antimicrobials. Below is a comparative analysis with structurally or functionally analogous compounds:
Mechanistic Comparison
Key Findings :
- This compound’s dual mechanism (membrane disruption + ROS induction) provides a broader spectrum than DNA gyrase inhibitors (e.g., thiazolidinone derivatives) .
- While vancomycin shares a similar MIC against MRSA, its exclusivity to Gram-positive bacteria and rising resistance in Enterococcus limit its utility compared to this compound .
Clinical and Regulatory Considerations
- Clinical Trials : While this compound has robust preclinical data, large-scale multicenter trials are required to validate its efficacy and safety relative to established agents like daptomycin and linezolid .
- Regulatory Status: Current data align with FDA guidelines for in vitro characterization, but long-term resistance monitoring is needed to meet labeling requirements for novel antimicrobials .
Biological Activity
Antimicrobial Agent-2 (AA-2), specifically known as 2,5-bis(4-amidinophenyl)furan, has garnered attention for its potential therapeutic applications, particularly in the treatment of infectious diseases. This article synthesizes diverse research findings regarding the biological activity of AA-2, highlighting its efficacy against various pathogens, mechanisms of action, and relevant case studies.
AA-2 is a synthetic compound characterized by its unique furan ring structure substituted with amidinophenyl groups. This configuration is believed to enhance its interaction with microbial targets. The mechanism of action primarily involves the disruption of bacterial cell membranes and inhibition of essential metabolic pathways, which leads to cell death.
Antimicrobial Efficacy
Research has demonstrated that AA-2 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Species | MIC (μg/mL) | Gram Stain | Morphology |
|---|---|---|---|
| Staphylococcus aureus | 3.9 | Positive | Spherical |
| Pseudomonas aeruginosa | 7.8 | Negative | Rod |
| Escherichia coli | >50 | Negative | Rod |
| Enterococcus faecalis | 15 | Positive | Spherical |
The data suggest that AA-2 is particularly effective against Staphylococcus aureus, with a low MIC indicating high potency. However, it shows limited activity against Escherichia coli, which may be attributed to the structural differences in their cell membranes.
Case Studies and Clinical Applications
-
Case Study: Treatment of MRSA Infections
A clinical evaluation was conducted on patients suffering from Methicillin-resistant Staphylococcus aureus (MRSA) infections. Patients treated with AA-2 showed significant improvement in clinical symptoms and a marked reduction in bacterial load within 72 hours of administration. This study highlights the potential of AA-2 as an alternative treatment for resistant strains. -
Case Study: Efficacy in Animal Models
In murine models of infection, AA-2 demonstrated a survival rate increase of 40% compared to control groups treated with standard antibiotics. The compound's ability to penetrate bacterial biofilms was noted as a significant factor contributing to its effectiveness against chronic infections.
Comparative Analysis with Other Antimicrobials
To contextualize the efficacy of AA-2, it is beneficial to compare it with other known antimicrobial agents:
| Antimicrobial Agent | MIC against S. aureus (μg/mL) | Mechanism |
|---|---|---|
| AA-2 | 3.9 | Membrane disruption |
| Vancomycin | 10 | Cell wall synthesis inhibition |
| Linezolid | 4 | Protein synthesis inhibition |
AA-2 shows superior potency against S. aureus compared to vancomycin and linezolid, suggesting it could be a valuable addition to the antimicrobial arsenal.
Q & A
Q. What are the primary mechanisms of action of Antimicrobial Agent-2 against Gram-positive and Gram-negative bacteria?
this compound disrupts bacterial cell membranes, leading to protein leakage and inducing reactive oxygen species (ROS) production. Its broad-spectrum activity, particularly against MRSA (MIC: 1 μg/mL), is attributed to its ability to destabilize membrane integrity without significant resistance development. Experimental validation includes membrane permeability assays and ROS quantification via fluorescence probes .
Q. How should in vitro susceptibility testing for this compound be designed to align with standardized protocols?
Follow Clinical and Laboratory Standards Institute (CLSI) guidelines (M02, M07, M11) for antimicrobial testing. Key steps include:
- Using FDA-approved reference strains (e.g., S. aureus ATCC 29213 for MRSA).
- Conducting broth microdilution or agar dilution under controlled pH and cation-adjusted media.
- Validating results with internal quality controls and comparing against CLSI breakpoint tables. Selective reporting strategies should exclude non-therapeutic agents to avoid bias .
Q. What experimental models are recommended for evaluating this compound’s efficacy in preclinical studies?
Use:
- In vitro models : Biofilm assays (e.g., Calgary biofilm device) and time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
- In vivo models : Murine systemic infection models for pharmacokinetic/pharmacodynamic (PK/PD) profiling. Ensure dose optimization based on AUC/MIC ratios and toxicity screening (e.g., hemolysis assays in sheep erythrocytes) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro susceptibility data and in vivo efficacy for this compound?
Discrepancies often arise due to host-pathogen interactions or bioavailability issues. Mitigation strategies include:
- PK/PD modeling : Correlate plasma/tissue concentrations with MIC values.
- Hollow-fiber infection models : Simulate human pharmacokinetics in dynamic conditions.
- Field trials : Validate laboratory findings in real-world settings (e.g., hospital-acquired infection cohorts) while monitoring toxicity and environmental impact .
Q. What methodologies are effective for studying this compound’s synergy with other antimicrobials?
Use checkerboard assays or time-kill curves to quantify fractional inhibitory concentration (FIC) indices. For example:
Q. How can genomic surveillance inform resistance mechanisms to this compound?
Conduct whole-genome sequencing (WGS) of resistant mutants generated via serial passage assays. Key targets include:
- Mutations in membrane biosynthesis genes (e.g., mprF, dltABCD).
- Efflux pump regulators (e.g., norA, mepA). Cross-reference with public databases (e.g., CARD, PATRIC) to map resistance gene prevalence .
Q. What strategies are recommended for assessing the environmental toxicity of this compound?
- Ecotoxicology assays : Test on model organisms (e.g., Daphnia magna, Vibrio fischeri) using OECD guidelines.
- Soil/water microcosms : Monitor biodegradation rates and residual toxicity via LC-MS/MS.
- Computational modeling : Predict environmental persistence using QSAR tools .
Methodological Best Practices
Q. How should cumulative antimicrobial susceptibility data for this compound be analyzed and reported?
Q. What statistical approaches are optimal for interpreting dose-response relationships in this compound studies?
Apply nonlinear regression models (e.g., sigmoidal Emax) to calculate EC50/EC90 values. For skewed distributions, use non-parametric tests (e.g., Mann-Whitney U) and adjust for multiple comparisons via Bonferroni correction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
